8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
Descripción
Propiedades
IUPAC Name |
8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJWCBUGRPHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic synthesis. One common method starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzamide and an appropriate aldehyde or ketone under acidic or basic conditions . The azabicyclo octane structure is then introduced through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been investigated for its bioactivity, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Recent studies have highlighted the efficacy of quinazoline derivatives, including 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, as potential anticancer agents. Notable findings include:
- Inhibition of Kinases : Quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, such as phosphoinositide 3-kinase and receptor tyrosine kinases .
- Cell Line Studies : Compounds similar to this have demonstrated activity against breast cancer cell lines and other malignancies, showcasing their potential as therapeutic agents .
Neuropharmacological Effects
The structure of this compound suggests possible applications in treating neurological conditions:
- Anticonvulsant Properties : Quinazoline derivatives have been screened for anticonvulsant activity, with some showing potency comparable to established treatments like carbamazepine .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative diseases.
Anti-inflammatory Activity
Research has indicated that quinazoline derivatives exhibit anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
- Therapeutic Potential : The anti-inflammatory effects observed in preclinical models suggest that these compounds could be developed into treatments for inflammatory diseases.
Case Studies and Research Findings
A selection of studies illustrates the diverse applications of this compound:
Mecanismo De Acción
The mechanism of action of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases . The azabicyclo octane structure may enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
Key Observations :
- Synthetic Yields: Aryl and heteroaryl substituents (e.g., dichlorophenyl, fluorophenyl) are typically synthesized in moderate to high yields (59–72%) under alkaline conditions .
- Stability : Bromophenyl analogs (e.g., Compound 28) exhibit air sensitivity, rapidly discoloring upon exposure , whereas fluorinated derivatives (e.g., Compound 7) show better stability, forming crystalline salts .
Pharmacological Activity and Receptor Binding
The azabicyclo[3.2.1]octan-3-ol scaffold is a privileged structure in central nervous system (CNS) drug discovery, particularly for dopamine D2 receptor modulation.
Table 2: Receptor Binding Affinities (Ki Values) and Functional Activities
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., dichloro, fluoro) enhance D2 receptor affinity, with Ki values ranging from 6–12 nM .
- Functional Outcomes : Bulky substituents (e.g., benzofuranylmethyl in Compound 53) correlate with inverse agonism, suggesting steric effects influence receptor conformational states .
Physicochemical and Pharmacokinetic Properties
The introduction of heterocycles like quinazoline impacts solubility, metabolic stability, and blood-brain barrier (BBB) penetration.
Table 3: Comparative Physicochemical Properties
Key Observations :
- logP Trends : Quinazoline’s aromatic nitrogen atoms may reduce logP compared to purely hydrophobic substituents (e.g., naphthyl), balancing BBB penetration and solubility.
- Metabolic Stability : Fluorinated and heterocyclic derivatives (e.g., Compound 53) exhibit prolonged plasma stability, likely due to resistance to oxidative metabolism .
Actividad Biológica
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that combines a quinazoline moiety with an azabicyclo octane structure. This unique architecture allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₇N₃O
- Molecular Weight : 255.31 g/mol
- CAS Number : 1484868-13-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, the quinazoline moiety is known to inhibit tyrosine kinases, which are crucial in various cell signaling pathways associated with cancer and other diseases .
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study indicated broad-spectrum antitumor activity against various tumor cell lines, with growth inhibition (GI) values ranging from 25.8% to 41.2% for specific derivatives . The mechanism involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation.
Antimicrobial Activity
In addition to its antitumor potential, this compound has shown antimicrobial properties comparable to established antibiotics such as gentamicin. Its effectiveness against a range of microbial strains positions it as a candidate for further development in infectious disease treatment .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression. Its structural characteristics enable it to act as a competitive inhibitor, binding effectively to active sites on target enzymes .
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
A series of studies focused on the synthesis and evaluation of quinazoline derivatives revealed that certain analogs exhibited potent DHFR inhibition with IC50 values between 0.3 μM and 0.8 μM. These findings suggest that modifications in the quinazoline structure can enhance biological activity significantly .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations demonstrated that selected derivatives of the compound displayed broad-spectrum antimicrobial activity, indicating potential applications in treating bacterial infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Question
- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles. For example, NIST data on similar azabicyclo compounds confirm endo vs. exo configurations via crystallographic coordinates .
- NMR Spectroscopy : H-H NOESY or ROESY experiments reveal spatial proximity of protons, distinguishing axial/equatorial substituents. Coupling constants () in H NMR further indicate chair vs. boat conformations .
Advanced Consideration : Computational modeling (DFT or MD simulations) can predict preferred conformations and validate experimental data. For instance, torsional angles in the bicyclic system may influence receptor binding .
What methodologies are optimal for analyzing the compound’s purity and stability under experimental conditions?
Basic Research Question
- HPLC-MS : Reverse-phase chromatography with UV/Vis detection (λ = 254 nm) and mass spectrometry to identify impurities. Use C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity. NIST data on related bicyclo compounds show stability up to 150°C in inert atmospheres .
Advanced Consideration : Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life. Monitor degradation products (e.g., quinazoline hydrolysis) via LC-MS/MS .
How does the quinazolin-4-yl substituent modulate the compound’s biological activity compared to other heterocyclic groups?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Quinazoline’s planar structure enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains). Compare with triazole or oxazole variants, which prioritize hydrogen bonding .
- Case Study : In analogs like 8-(quinoxalin-2-yl) derivatives, the extended π-system increases affinity for DNA topoisomerases but reduces solubility. Balancing lipophilicity (logP) via substituent tuning (e.g., methoxy groups) is critical .
Data Contradiction Alert : Some studies report conflicting IC values for kinase inhibition. Resolve via standardized assays (e.g., ADP-Glo™ Kinase Assays) and control for ATP concentration variations .
What strategies address discrepancies in reported receptor binding affinities for this compound?
Advanced Research Question
- Orthogonal Assays : Validate radioligand displacement data (e.g., H-labeled competitors) with surface plasmon resonance (SPR) to confirm kinetic parameters (/).
- Probe Adjustments : Use mutant receptors (e.g., CRISPR-edited HEK293 cells) to isolate binding contributions from specific residues. For example, a Kd shift in D dopamine receptor mutants may clarify false positives .
Methodological Note : Always include positive controls (e.g., haloperidol for dopamine receptors) and account for buffer ionic strength, which impacts ligand-receptor interactions .
How can metabolic stability and toxicity profiles be improved without compromising target affinity?
Advanced Research Question
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF. Common issues include hydroxylation at the bicyclo bridge or N-demethylation .
- Mitigation Strategies : Introduce fluorine atoms at vulnerable positions (e.g., C-2 of quinazoline) to block oxidative metabolism. Alternatively, pegylate the hydroxyl group to enhance half-life .
Toxicity Data Gap : No in vivo toxicity data exists. Propose zebrafish embryo assays (FET test) for acute toxicity screening before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
